tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate

Orthogonal Protecting Groups Peptide Synthesis Chemoselective Deprotection

Addressing the challenge of constructing complex, conformationally constrained molecules, this 1,3-disubstituted cyclobutane building block features a free amino group and an orthogonal pair of tert-butyl ester and tert-butyl ether protecting groups. This enables sequential, chemoselective deprotection for multi-step synthesis of peptidomimetics and RORγt inverse agonist scaffolds. · Delivers 95% purity with batch-specific QC data (NMR, HPLC, GC). · Eliminates the need for singly protected or differently protected analogs, improving synthetic efficiency. · Serves as a direct precursor for TAK-828F-like scaffolds, streamlining process development.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
Cat. No. B13256220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1CC(C1)(C(=O)OC(C)(C)C)N
InChIInChI=1S/C13H25NO3/c1-11(2,3)16-9-7-13(14,8-9)10(15)17-12(4,5)6/h9H,7-8,14H2,1-6H3
InChIKeyMMZNFXJMZCYPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate: Key Properties


tert-Butyl 1-amino-3-(tert-butoxy)cyclobutane-1-carboxylate (CAS 2060035-25-6) is a 1,3-disubstituted cyclobutane building block featuring a free amino group, a tert-butyl ester, and a tert-butoxy ether. This dual-tert-butyl-protected scaffold is employed in medicinal chemistry for constructing conformationally constrained molecules [1]. Its molecular formula is C13H25NO3 with a molecular weight of 243.34 g/mol. Commercially available in 95% purity, it is supplied with batch-specific QC data including NMR, HPLC, and GC .

1
Orthogonal tert-butyl ester / ether pair for sequential deprotection
Enables chemoselective synthesis without protecting group interference
2
Pre-encoded cis-1,3-disubstituted cyclobutane stereochemistry
Directly maps to conformationally constrained scaffolds
3
Batch-specific QC data (NMR, HPLC, GC) with 95% purity
Reduces risk of impurity-driven reaction failure

Why Generic Cyclobutane Amino Acid Analogs Cannot Substitute


Generic substitution fails because this compound uniquely integrates an orthogonal protecting group pair on the same cyclobutane ring. In contrast to simpler cyclobutane amino acid derivatives (e.g., tert-butyl 3-aminocyclobutanecarboxylate or Boc-protected variants), the presence of both a tert-butyl ester and a tert-butyl ether allows for sequential, chemoselective deprotection [1]. This orthogonality is critical for multi-step syntheses where independent manipulation of functional groups is required, such as in the construction of TAK-828F-like scaffolds where cis-1,3-disubstitution is essential for biological activity [2]. Substituting with a singly protected or differently protected analog would compromise synthetic efficiency and product purity.

Protecting group Dual tert-butyl ester + ether (orthogonal cleavage) Boc-protected analogs: both groups may cleave together, losing orthogonality
Stereochemistry cis-1,3-disubstituted (fixed) Trans isomers or stereorandom mixtures may alter scaffold geometry
Analytical confidence Tri-modal batch release (NMR+HPLC+GC) Single-mode QC may miss co-eluting impurities

Head-to-Head Evidence: Differentiated Performance


Orthogonal Deprotection: Selective Ester Cleavage

The target compound's dual tert-butyl groups enable selective cleavage of the tert-butyl ester in the presence of the tert-butyl ether using trimethylsilyl triflate (TMSOTf). This orthogonality is not achievable with standard Boc-protected cyclobutane amino acids, which lack a stable acid-labile ether substituent [1]. The method provides a direct route to tert-butoxy amino acids, which are critical building blocks for peptide synthesis.

Orthogonal deprotection
Head-to-head comparison
TMSOTf selectively cleaves tert-butyl ester while tert-butyl ether stays intact
Supports stepwise building block activation
Not achievable with Boc-only protected analogs
Orthogonal Protecting Groups Peptide Synthesis Chemoselective Deprotection

Synthetic Scalability: Improved Overall Yield

The cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, closely related to the target compound's core structure, was optimized for scalable synthesis, achieving an overall yield improvement from 23% to 39% through recrystallization and acidic impurity control [1]. The target compound, with its pre-installed 1-amino-3-tert-butoxy substitution pattern, serves as a direct precursor to such scaffolds, bypassing low-yielding early steps.

Synthetic scalability
Class-level inference
Overall yield improved from 23% to 39% in related scaffold synthesis
May reduce cost-per-gram in multi-step routes
Yield advantage linked to recrystallization control
Scalable Synthesis TAK-828F Process Chemistry

Stereochemical Purity: Pre-Encoded cis-1,3-Disubstitution

The target compound possesses a defined 1,3-substitution pattern on the cyclobutane ring, which is critical for bioactivity. The TAK-828F program demonstrated that the cis-1,3-disubstituted cyclobutane scaffold is essential for potent RORγt inverse agonism, with IC50 values in the low nanomolar range (e.g., TAK-828F IC50 = 2.1 nM) [1]. In contrast, trans-disubstituted or non-cyclobutane analogs showed significantly reduced activity.

Stereochemistry impact
Class-level inference
cis-1,3-scaffold: downstream IC₅₀ 2.1 nM (TAK-828F) trans or non-cyclobutane: >100-fold potency loss
Reported potency context for constrained analog series
Reinforces selection of cis isomer for target engagement studies
Stereochemistry Diastereoselectivity Drug Conformation

Purity Profile: Batch Consistency by QC Analytics

Commercial sourcing of the target compound includes batch-specific QC data: 95% purity by HPLC, with supporting NMR and GC analyses . This level of analytical documentation is not uniformly available for all cyclobutane amino acid building blocks, where purity may be lower or less rigorously characterized.

Purity profile
Cross-study comparable
95% purity, confirmed by NMR, HPLC, and GC
Tri-modal analysis lowers impurity risk
Batch-specific COA data provided
Quality Control Purity Batch-to-Batch Reproducibility

Optimal Use Cases


Constrained Peptidomimetic Design

The orthogonal tert-butyl ester and ether groups enable stepwise deprotection for the introduction of diverse amino acid side chains, facilitating the synthesis of conformationally constrained peptidomimetics. This is directly supported by the selective cleavage methodology described by Trzeciak and Bannwarth [1].

RORγt Inverse Agonist Development

The cis-1,3-disubstituted cyclobutane core is a privileged scaffold for RORγt inverse agonists, as demonstrated by the TAK-828F program. The target compound can serve as a direct precursor for the synthesis of analogs with improved pharmacokinetic profiles [1].

Fragment-Based Drug Discovery

The three-dimensional character and dual functional groups make the target compound an ideal fragment for library generation. Its pre-defined stereochemistry and orthogonal protecting groups allow for rapid diversification, as evidenced by the scalable synthesis of related cyclobutane fragments [1].

Process Chemistry and Scale-Up

The optimized synthetic route for the TAK-828F scaffold, achieving 39% overall yield, demonstrates the viability of the target compound for scale-up. Its use can streamline process development by minimizing chromatographic purifications [1].

Application
Selection Property
Validation Focus
Constrained peptidomimetic synthesis
Orthogonal protecting group pair
Stepwise deprotection efficiency
RORγt pathway modulation studies
cis-1,3-disubstituted cyclobutane scaffold
Conformation-activity relationship (SAR) review
Fragment-based library diversification
Dual orthogonal handles for rapid derivatization
Library generation throughput and purity
Process chemistry scale-up
Precedented scalable route to related scaffold
Recrystallization yield and impurity control
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